Catalytic Hydrogenation: Comparison with Tri-O-acetyl-D-glucal
Under identical platinum‑catalyzed hydrogenation conditions (PtO₂, MeOH), 2,3,4,6‑tetra‑O‑acetyl‑2‑hydroxy‑D‑glucal (III) and 3,4,6‑tri‑O‑acetyl‑D‑glucal (IX) give markedly different product distributions. The target compound (III) yields predominantly di‑O‑acetyl‑1,5‑anhydro‑2,3‑dideoxy‑D‑erythro‑hexitol (V) (70‑75%) and tri‑O‑acetyl‑1,5‑anhydro‑2‑deoxy‑D‑arabino‑hexitol (VI) (19‑33%) [1]. In contrast, the simpler glycal IX produces only 16% of V and 84% of VI [1]. The presence of the C‑2 acetoxy group in the target compound dramatically favors formation of the 2,3‑dideoxy product (V), enabling selective access to 2,3‑unsaturated frameworks that are inaccessible from the unsubstituted glycal.
| Evidence Dimension | Product distribution in Pt‑catalyzed hydrogenation |
|---|---|
| Target Compound Data | Di-O-acetyl-1,5-anhydro-2,3-dideoxy-D-erythro-hexitol (V): 70‑75%; Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hexitol (VI): 19‑33% |
| Comparator Or Baseline | 3,4,6-Tri-O-acetyl-D-glucal (IX): V: 16%; VI: 84% |
| Quantified Difference | Formation of V is 4.4‑ to 4.7‑fold higher with target compound; formation of VI is ~3‑ to 4‑fold lower. |
| Conditions | PtO₂ catalyst, methanol solvent, ambient temperature and pressure |
Why This Matters
This divergence dictates the choice of starting material for the preparation of 2,3‑dideoxy anhydroalditols versus 2‑deoxy anhydroalditols—a critical decision in the synthesis of deoxygenated carbohydrate derivatives and glycosidase inhibitors.
- [1] Gray, G. R.; Barker, R. Platinum-catalyzed hydrogenation and hydrogenolysis of acylated pyranosyl halides, tetra-O-acetyl-2-hydroxy-D-glucal and tri-O-acetyl-D-glucal. J. Org. Chem. 1967, 32 (9), 2764-2768. Table II and text discussion. DOI: 10.1021/jo01284a027 View Source
